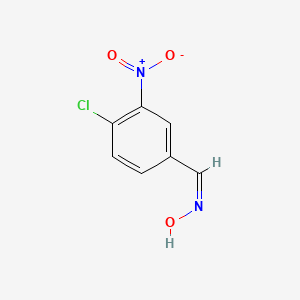![molecular formula C28H28N2O2 B7841017 5'-(2-methylpropyl)-4'-phenyl-3'-(phenylcarbonyl)spiro[indole-3,2'-pyrrolidin]-2(1H)-one](/img/structure/B7841017.png)
5'-(2-methylpropyl)-4'-phenyl-3'-(phenylcarbonyl)spiro[indole-3,2'-pyrrolidin]-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This particular compound features an indole and a pyrrolidine ring, making it a significant molecule in various chemical and pharmaceutical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one typically involves a multi-step process. One common method is the diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. This method uses a Lewis base (such as PCy3) or a Brønsted base (such as K2CO3) to control the configuration of the stereocenters, resulting in good yields and excellent diastereoselectivities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings to optimize the production process.
化学反应分析
Types of Reactions
5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar spiro structure but may have different substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Compounds with an indole ring, which may exhibit similar biological activities but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of 5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one lies in its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
3'-benzoyl-5'-(2-methylpropyl)-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-18(2)17-23-24(19-11-5-3-6-12-19)25(26(31)20-13-7-4-8-14-20)28(30-23)21-15-9-10-16-22(21)29-27(28)32/h3-16,18,23-25,30H,17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTMMGXRAMGUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(C2(N1)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B7840940.png)
![2-(chloromethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B7840947.png)
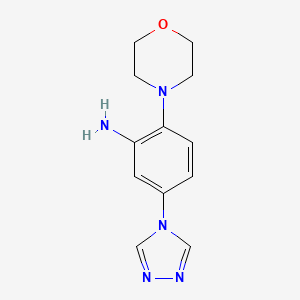
![4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-7-methoxy-2H-chromen-2-one](/img/structure/B7840958.png)
![{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid](/img/structure/B7840972.png)
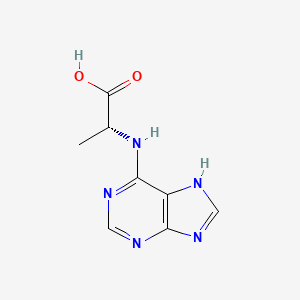
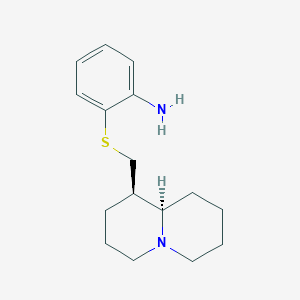
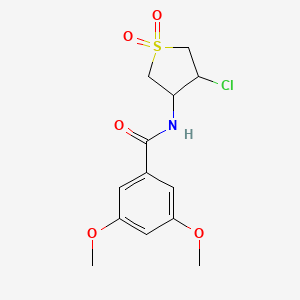
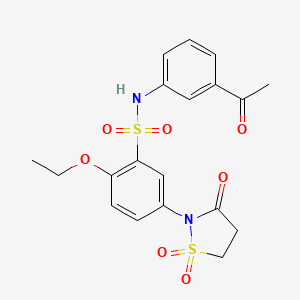
![propan-2-yl 3-[2-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7841020.png)
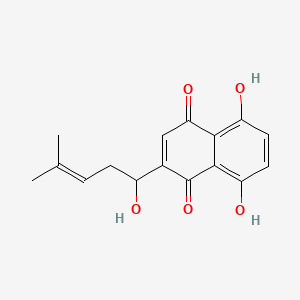
![N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7841023.png)
![(1R,5S)-3-((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B7841024.png)
